

Application Note: Comprehensive Characterization of 2-(Chloromethyl)-4-methyl-1,3-thiazole

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Compound of Interest

Compound Name:	2-(Chloromethyl)-4-methyl-1,3-thiazole
CAS No.:	50398-72-6
Cat. No.:	B1354073

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Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]

Compound: **2-(Chloromethyl)-4-methyl-1,3-thiazole** Formula:

MW: 147.63 g/mol Physical State: Colorless to pale yellow oil (Free Base); Hygroscopic solid (HCl Salt).[1][2]

Analytical Challenge: The primary challenge in characterizing CMT is the high reactivity of the C(2)-chloromethyl moiety.[1][2] This group is a potent alkylating agent and is susceptible to:

- Hydrolysis: Conversion to 2-(hydroxymethyl)-4-methylthiazole in the presence of moisture.[1][2]
- Dimerization: Formation of ether-linked dimers during storage.[1][2]

- Thermal Degradation: Elimination of HCl at high GC injector temperatures.[1][2]

This guide prioritizes non-destructive analytical workflows to ensure data integrity.

Structural Confirmation (Identity)[1]

Nuclear Magnetic Resonance (NMR) is the gold standard for structural confirmation.[1] Due to the moisture sensitivity of CMT, solvent choice is critical.[2]

Protocol A: NMR Spectroscopy

Objective: Confirm the presence of the intact chloromethyl group and the 1,3-thiazole core.[2]

- Solvent:

(Deuteriochloroform) treated with anhydrous

or molecular sieves.[1] Avoid

if the sample contains residual acid, as it can accelerate degradation.[1][2]

- Concentration: ~10 mg/mL.[1][2]

Expected Chemical Shifts (

NMR, 400 MHz,

):



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Critical Quality Check:

- Impurity Flag: A singlet appearing around 4.90 - 5.0 ppm often indicates the hydrolysis product (Alcohol form,), which shifts downfield due to hydrogen bonding, or the formation of the HCl salt in situ.[2]

Purity Analysis & Impurity Profiling

Protocol B: HPLC-UV/MS (Reverse Phase)

Note: Standard aqueous mobile phases can degrade CMT during the run.[1] This "Fast-Gradient" method minimizes residence time in water.[1][2]

Instrument: UHPLC with DAD and SQ-MS (Single Quad). Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1][2] Temperature: 25°C (Do not heat column).

Mobile Phase:

- A: 0.1% Formic Acid in Water (Acidic pH stabilizes the C-Cl bond vs. neutral pH).[1][2]
- B: Acetonitrile (LC-MS Grade).[1]

Gradient Table:



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Detection:

- UV: 254 nm (Thiazole absorption).[1]

- MS: ESI Positive Mode. Target Mass:

(Cl isotope pattern 3:1).[1]

System Suitability Criteria:

- Tailing Factor: < 1.5 for the main peak.
- Retention Time: CMT is relatively non-polar; expected elution ~2.5 - 3.0 min.[1][2]
- Resolution: > 2.0 between CMT and the Hydrolysis Impurity (which elutes earlier).

Protocol C: GC-MS (Volatile Impurities)

Best for detecting residual solvents and starting materials (e.g., chloroacetone).[1][2]

Inlet Warning: High inlet temperatures (>250°C) can cause CMT to degrade into tars.[1]

Parameters:

- Inlet: Split (50:1), 200°C (Keep low).
- Column: DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm).[1]
- Oven: 60°C (1 min)
15°C/min
280°C.
- Carrier: Helium @ 1.0 mL/min.[1][2]

Visualization of Analytical Logic

The following diagrams illustrate the workflow and degradation pathways essential for understanding CMT analysis.

Diagram 1: Analytical Workflow & Decision Tree

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Caption: Integrated analytical workflow ensuring structural identity and purity prior to downstream application.

Diagram 2: Degradation Pathways (Critical for HPLC Method Development)

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Caption: Primary degradation mechanism. The hydrolysis product is the main impurity monitored by HPLC.[2]

Synthesis of Impurity Standards (Reference Material)

To validate the HPLC method, you must generate the primary impurity (the alcohol) in situ.[2]

Protocol:

- Dissolve 50 mg of CMT in 1 mL of 50:50 Water:Methanol.
- Add 1 drop of 1M NaOH.[1][2]
- Heat at 40°C for 30 minutes.
- Neutralize with HCl.[1][2]
- Inject this "spiked" sample to identify the Retention Time (RT) of the hydrolysis product.[1][2]
It should elute earlier than the parent CMT peak due to increased polarity.[1][2]

Safety & Handling (SDS Summary)

- Hazards: CMT is a Lachrymator and a suspected Carcinogen (Alkylating agent).[1]
- PPE: Double nitrile gloves, chemical splash goggles, and face shield.[2] Handle only in a functioning fume hood.
- Decontamination: Spills should be treated with a solution of 10% aqueous ammonia or sodium thiosulfate to quench the reactive chloromethyl group before disposal.[1][2]

References

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Sources

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- [2. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents \[patents.google.com\]](#)
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